![molecular formula C19H20ClF3N4O2 B2859518 2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2034342-31-7](/img/structure/B2859518.png)
2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H20ClF3N4O2 and its molecular weight is 428.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis of Novel Compounds
Research has shown the synthesis of novel compounds using structures related to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one. These compounds have potential as anti-inflammatory and analgesic agents due to their cyclooxygenase inhibition and other pharmacological properties (Abu‐Hashem et al., 2020).
Antibacterial and Antiproliferative Activities
Syntheses of similar structures have been associated with antibacterial activities and antiproliferative effects against human cancer cell lines. Such studies highlight the potential of these compounds in the development of new antimicrobial agents and cancer therapeutics (Chu et al., 1991); (Mallesha et al., 2012).
Structural and Electronic Properties
- Crystal Structure Analysis: The structural and electronic properties of similar compounds have been analyzed, revealing insights into their molecular interactions and potential pharmacological activities. Such research is vital for understanding how these compounds interact at the molecular level (Georges et al., 1989).
Synthesis of Polyamides
- Polyamide Synthesis: Compounds with similar structures have been used in the synthesis of polyamides. This indicates potential applications in material science, particularly in developing new polymers with specific properties (Hattori et al., 1979).
Miscellaneous Applications
Antimicrobial and Antifungal Activities
Research has shown the synthesis of derivatives with antimicrobial and antifungal activities. Such studies are essential for discovering new drugs against resistant strains of bacteria and fungi (Bektaş et al., 2010).
Chiral Stationary Phases
Studies have also explored the use of similar compounds in the development of chiral stationary phases for chromatographic separation. This is significant in analytical chemistry for separating and analyzing enantiomers (Chilmonczyk et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This could potentially result in the inhibition of tumor growth . In fact, representative compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O2/c1-18(2,29-14-5-3-13(20)4-6-14)17(28)27-9-7-26(8-10-27)16-11-15(19(21,22)23)24-12-25-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGBLWPXFCOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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